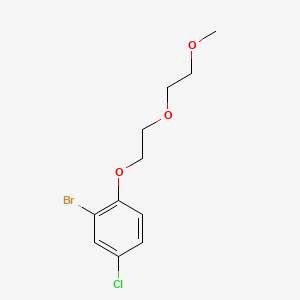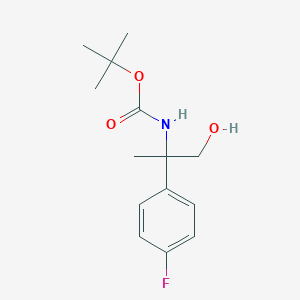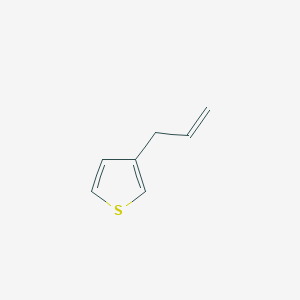![molecular formula C12H14N2O2 B13924827 5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13924827.png)
5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a tetrahydropyran-4-yloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of pyrrole derivatives with tetrahydropyran intermediates. One common method includes the use of monocyclopropanated pyrroles and furans, which undergo ring-expansion reactions to form the desired tetrahydropyridine and dihydro-2H-pyran derivatives . The reaction conditions often involve the use of acetonitrile as a solvent and can be optimized for various nucleophiles .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and metal-free ring-expansion processes. These methods are designed to be stereoselective and efficient, allowing for the production of highly functionalized derivatives that are valuable in drug synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyridine derivatives.
Reduction: This reaction can modify the functional groups attached to the pyridine and pyrrole rings.
Substitution: This reaction can introduce different substituents onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various pyridine and pyrrole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as a GABA uptake inhibitor, modulating neurotransmitter levels in the brain . The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A simpler analog that lacks the pyrrole and pyridine rings.
Pyridine Derivatives: Compounds like 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole, which also feature pyridine and tetrahydropyran moieties.
Uniqueness
5-(Tetrahydro-2H-pyran-4-yloxy)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused ring structure and the presence of the tetrahydropyran-4-yloxy substituent. This combination of features provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H14N2O2 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
5-(oxan-4-yloxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H14N2O2/c1-4-13-12-9(1)7-11(8-14-12)16-10-2-5-15-6-3-10/h1,4,7-8,10H,2-3,5-6H2,(H,13,14) |
InChI-Schlüssel |
HWDKGIRNSMRWFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1OC2=CN=C3C(=C2)C=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13924761.png)

![4-(2-Fluoro-4-nitrophenoxy)-2-[(pyrrolidin-1-yl)carbonylamino]pyridine](/img/structure/B13924767.png)









